2-Bromo-4-(trifluoromethyl)oxazole
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Overview
Description
“2-Bromo-4-(trifluoromethyl)oxazole” is a chemical compound with the CAS Number: 1060816-14-9 . It has a molecular weight of 215.96 and its IUPAC name is 2-bromo-4-(trifluoromethyl)-1,3-oxazole . The compound is typically stored at temperatures between 2-8°C and appears as a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C4HBrF3NO . The InChI key for this compound is GOJLDYZMFAQWAN-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 215.96 . The compound’s density is predicted to be 1.875±0.06 g/cm3 .
Scientific Research Applications
Synthesis and Chemical Reactions
Regioselective Bromination : 2-Bromo-4-(trifluoromethyl)oxazole has been utilized in the regioselective C-4 bromination of 5-substituted oxazoles. This process is significant in improving the C-4/C-2 bromination ratio, making it a valuable reactant in organic synthesis (Li, Buzon, & Zhang, 2007).
Suzuki Coupling : The compound has shown effectiveness in Suzuki–Miyaura coupling reactions with arylboronic acids. This highlights its potential in creating diverse chemical structures, which can be valuable in pharmaceutical and material sciences (Snieckus & Board, 2012).
Photo-Thermochemical Syntheses : Solar photo-thermochemical synthesis involving this compound has been reported. This method leverages solar energy to facilitate chemical reactions, offering a greener and more sustainable approach to chemical synthesis (Dinda, Samanta, Eringathodi, & Ghosh, 2014).
Versatile Cross-Coupling Unit : It acts as a versatile cross-coupling unit in the synthesis of 2,4-disubstituted oxazoles. This adaptability makes it a valuable component in the synthesis of complex molecules (Young, Smith, & Taylor, 2004).
Material Science and Catalysis
Ligand Coordination Chemistry : It plays a role in the coordination chemistry of oxazoline ligands, which are crucial in transition metal-catalyzed asymmetric syntheses. This is important in the development of new materials and catalysts (Gómez, Muller, & Rocamora, 1999).
Copper-Catalyzed Alkenylation : Its derivatives are used in copper-catalyzed direct alkenylation, demonstrating its potential in the synthesis of fluorescent compounds and natural products (Besselièvre, Piguel, Mahuteau‐Betzer, & Grierson, 2008).
Miscellaneous Applications
Antiprotozoal Activity : Derivatives of this compound have been explored for their antiprotozoal activity, showing potential in developing new treatments for parasitic infections (Carballo et al., 2017).
Photophysical Studies : It has been used in the study of photophysical properties, particularly in the context of fluorescent probes and materials (Ferreira et al., 2010).
Safety and Hazards
This compound is considered hazardous. It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, avoiding dust formation, and ensuring adequate ventilation .
Mechanism of Action
Mode of Action
It is known that oxazole derivatives can interact with various enzymes and receptors via numerous non-covalent interactions .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . The specific biochemical pathways affected by 2-Bromo-4-(trifluoromethyl)oxazole and their downstream effects are yet to be elucidated.
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NO/c5-3-9-2(1-10-3)4(6,7)8/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJLDYZMFAQWAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-14-9 |
Source
|
Record name | 2-bromo-4-(trifluoromethyl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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